molecular formula C23H32N2O2S B11327306 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-(2-methylpropoxy)benzamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-(2-methylpropoxy)benzamide

Cat. No.: B11327306
M. Wt: 400.6 g/mol
InChI Key: NDMZPSYSJZMXGZ-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-(2-methylpropoxy)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-(2-methylpropoxy)benzamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiophene Attachment: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

    Benzamide Formation: The final step involves the formation of the benzamide linkage, typically through an amide coupling reaction using reagents like EDCI or HATU in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced under hydrogenation conditions.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced azepane derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-(2-methylpropoxy)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. The azepane ring may interact with neurotransmitter receptors, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins. The benzamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-(2-methylpropoxy)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the azepane ring, thiophene moiety, and benzamide linkage in a single molecule provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C23H32N2O2S

Molecular Weight

400.6 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C23H32N2O2S/c1-18(2)17-27-20-11-9-19(10-12-20)23(26)24-16-21(22-8-7-15-28-22)25-13-5-3-4-6-14-25/h7-12,15,18,21H,3-6,13-14,16-17H2,1-2H3,(H,24,26)

InChI Key

NDMZPSYSJZMXGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCCCCC3

Origin of Product

United States

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